4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system.
Preparation Methods
The synthesis of 4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by sulfonylation and subsequent morpholine attachment. The reaction conditions often require precise control to ensure high yields and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: Nucleophilic aromatic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Major Products: The major products depend on the specific reaction conditions but can include various substituted pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules that can modulate biological pathways.
Mechanism of Action
The mechanism of action of 4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby modulating signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine is unique due to its specific sulfonyl and morpholine substitutions, which confer distinct chemical properties and biological activities. Similar compounds include:
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Used as a scaffold for kinase inhibitors.
4-aminopyrrolo[2,3-d]pyrimidine: Explored for its antitubercular properties .
These compounds share the pyrrolo[2,3-d]pyrimidine core but differ in their functional groups, leading to variations in their chemical reactivity and biological applications.
Properties
IUPAC Name |
4-(7H-pyrrolo[2,3-d]pyrimidin-5-ylsulfonyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c15-18(16,14-1-3-17-4-2-14)9-6-12-10-8(9)5-11-7-13-10/h5-7H,1-4H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOAQBDPEWYKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CNC3=NC=NC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.